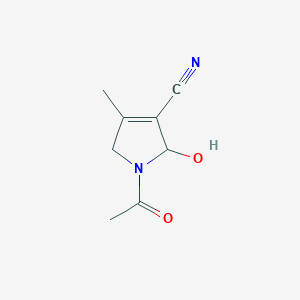
1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Studies
- The compound is involved in novel redox cyclisation reactions, leading to the formation of complex tetracyclic products, as demonstrated by Buckle et al. (1992). These reactions, typical for 2-acylpyrroles, are significant for understanding chemical properties and reactions of this class of compounds (Buckle et al., 1992).
Heterocyclic Synthesis
- Research by Dyachenko et al. (2010) explored the synthesis of hexahydro-isoquinoline-4-carbonitriles, indicating the role of similar structures in developing new heterocyclic compounds. This reflects the potential utility of related structures in synthetic chemistry (Dyachenko et al., 2010).
Development of Novel Compounds
- Albert (1973) showed the creation of 4-amino-1,2,3-triazoles, demonstrating the compound's potential in generating new chemical entities with varied properties (Albert, 1973).
Catalyst-Free Combinatorial Chemistry
- Kumaravel and Vasuki (2009) utilized a catalyst-free approach to synthesize novel chromene-3-carbonitrile derivatives, highlighting the compound's role in environmentally friendly chemical processes (Kumaravel & Vasuki, 2009).
Synthetic Pathways and Characterization
- Xiao Yong-mei (2013) discussed the synthesis and characterization of nonsteroidal progestrone receptor modulators, showing the compound's relevance in medicinal chemistry and drug development (Xiao Yong-mei, 2013).
Novel Synthesis Procedures
- Singh and Lesher (1990) developed new procedures for synthesizing naphthyridin-2(1H)-ones, demonstrating innovative methods in organic synthesis involving related structures (Singh & Lesher, 1990).
Corrosion Inhibition Studies
- Verma et al. (2015) investigated the use of pyrrole-4-carbonitriles as corrosion inhibitors, indicating the compound's potential application in materials science and engineering (Verma et al., 2015).
Multicomponent Assembling
- Vafajoo et al. (2014) reported an electrocatalytic multicomponent assembling approach to synthesize pyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing the compound's role in innovative synthetic strategies (Vafajoo et al., 2014).
Orientations Futures
Pyrrole derivatives, including “1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile”, are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the synthesis, characterization, and exploration of the biological activities of this compound.
Propriétés
IUPAC Name |
1-acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-10(6(2)11)8(12)7(5)3-9/h8,12H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFYITBLPUPDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N(C1)C(=O)C)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([1,1'-biphenyl]-2-yl)-5-(4-fluorophenyl)oxazole-2-carboxamide](/img/structure/B2368093.png)

![3-(2-chloro-6-fluorobenzyl)-8-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2368095.png)
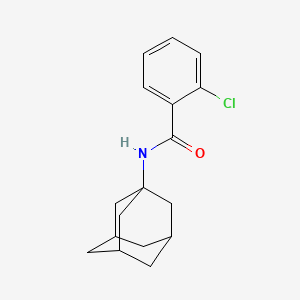
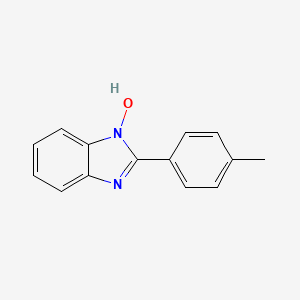
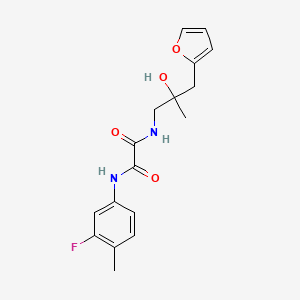

![2-(4-Chlorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2368100.png)
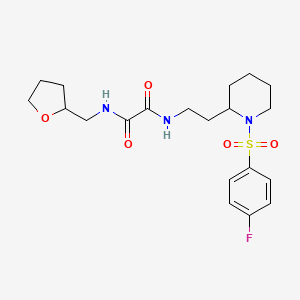
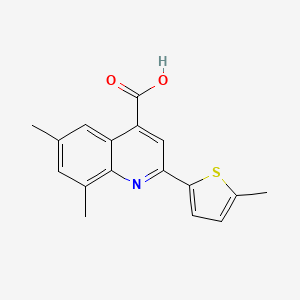
![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)
![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)